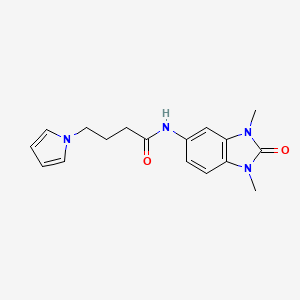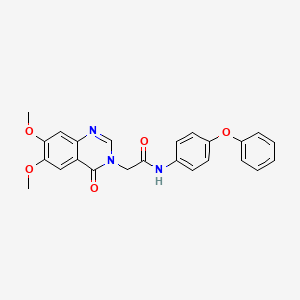![molecular formula C23H25N3O2 B10984340 2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B10984340.png)
2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide: , often referred to as benzofuran carbohydrazide , is a fascinating compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the condensation reaction of benzofuran-2-carboxylic acid with hydrazine hydrate, followed by acetylation of the resulting hydrazide. The detailed synthetic route would include reaction conditions, reagents, and purification methods.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: Benzofuran carbohydrazide could undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group could yield the corresponding hydrazine.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Hydrazine hydrate: Used for the initial condensation step.
Acetic anhydride: For acetylation.
Various oxidizing or reducing agents: Depending on the desired reaction.
Major Products:: The major products would include different derivatives of benzofuran carbohydrazide, each with distinct properties and applications.
Scientific Research Applications
Chemistry::
Privileged Scaffold: Benzofuran derivatives are privileged structures in drug discovery due to their diverse biological activities.
Antimicrobial Agents: Some benzofuran derivatives exhibit promising antimicrobial properties.
Anticancer Potential: Further research is needed, but benzofuran carbohydrazide derivatives could be explored for their anticancer effects.
Pharmaceuticals: Benzofuran-based compounds may find applications as drug candidates.
Materials Science: Their unique structure could inspire novel materials.
Mechanism of Action
The precise mechanism by which benzofuran carbohydrazide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While benzofuran carbohydrazide stands out due to its specific substitution pattern, other benzofuran derivatives exist. Notable examples include psoralen, 8-methoxypsoralen, and angelicin, which have been used in skin disease treatments .
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25N3O2/c1-15-21(16(2)26(3)25-15)12-17-5-8-20(9-6-17)24-23(27)14-18-4-7-19-10-11-28-22(19)13-18/h4-9,13H,10-12,14H2,1-3H3,(H,24,27) |
InChI Key |
VSDYJSFOBRRASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)
![methyl 5-(2-methylpropyl)-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984275.png)
![N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10984277.png)
![1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10984289.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)
![6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984300.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)
![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)
![3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984320.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10984327.png)
![4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10984333.png)


